1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone
Overview
Description
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound with the following structural formula:
It consists of a bromophenyl group, an imidazole ring, and an ethanone moiety. The compound exhibits interesting pharmacological properties due to its structural features.
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction between 4-bromobenzaldehyde and 1H-imidazole in the presence of a suitable base. The bromine atom from the aldehyde reacts with the imidazole nitrogen, leading to the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone reveals the following key features:
- The bromophenyl group contributes to its aromatic character.
- The imidazole ring imparts heterocyclic properties.
- The ethanone functional group is essential for its reactivity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Acylation : The ketone group can undergo acylation reactions with suitable reagents.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
- Imidazole Ring Modifications : The imidazole ring can be functionalized through various reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around X°C .
- Solubility : It is soluble in organic solvents like X .
- Stability : It is stable under normal conditions but may degrade under extreme heat or light.
Scientific Research Applications
Heme Oxygenase Inhibition
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives have been explored for their potential as selective inhibitors of heme oxygenases (HO-1 and HO-2). These compounds, with variations in the aromatic moieties, exhibit potent inhibition, suggesting potential pharmacological and therapeutic applications in conditions where heme oxygenase activity is a factor (Roman et al., 2010).
Antibacterial Activity
The antibacterial properties of compounds derived from 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone have been studied. These derivatives, through a series of chemical reactions, have shown efficacy against various gram-positive and gram-negative bacteria, highlighting their potential in addressing bacterial infections (Patel et al., 2011).
Anticancer Potential
Research into the synthesis of imidazo[2,1-b][1,3]thiazoles, derived from compounds like 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, has shown promising anticancer properties. These compounds have demonstrated the ability to suppress the growth of kidney cancer cells, indicating potential for development into anticancer agents (Potikha et al., 2020).
Corrosion Inhibition
Imidazole derivatives, including those related to 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, have been examined for their effectiveness in inhibiting corrosion of carbon steel in acid mediums. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Costa et al., 2021).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, which have broad applications in medicinal chemistry and material science. These syntheses contribute to the development of new pharmaceuticals and materials with specific chemical properties (Adnan et al., 2014).
Safety And Hazards
- Toxicity : Caution is advised due to potential toxicity. Handle with care.
- Irritant : It may irritate skin and eyes.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Further research is needed to explore:
- Biological Activity : Investigate its effects on specific cellular pathways.
- Drug Development : Assess its potential as a drug candidate.
- Structural Modifications : Design analogs for improved properties.
properties
IUPAC Name |
1-(4-bromophenyl)-2-imidazol-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOVPVCBETSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534525 | |
Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone | |
CAS RN |
24155-30-4 | |
Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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